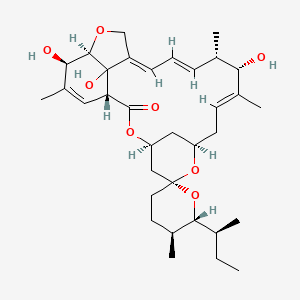
伊维菌素B1a苷元
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivermectin B1a aglycone is a semi-synthetic derivative of ivermectin, a broad-spectrum antiparasitic agent. It is produced by hydrolyzing the disaccharide unit of ivermectin, resulting in a compound that retains potent biological activity but lacks the sugar moiety. This compound is particularly noted for its ability to inhibit nematode larval development without causing paralysis, making it a valuable tool in the study of ivermectin resistance.
科学研究应用
Ivermectin B1a aglycone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical properties and reactivity of macrocyclic lactones.
Biology: The compound is used to investigate the mechanisms of nematode resistance to ivermectin, providing insights into parasite biology and potential resistance management strategies.
Medicine: Research into ivermectin B1a aglycone’s biological activity has implications for developing new antiparasitic drugs with improved efficacy and reduced side effects.
Industry: The compound’s unique properties make it a valuable tool in the development of analytical methods for detecting ivermectin residues in food products.
作用机制
Target of Action
Ivermectin B1a aglycone primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of electrical impulses in these cells .
Mode of Action
Ivermectin B1a aglycone interacts with its targets by binding selectively and with high affinity to these glutamate-gated chloride ion channels . This binding causes an increase in the permeability of the cell membrane to chloride ions, which results in hyperpolarization of the cell . This hyperpolarization prevents the transmission of electrical impulses in the muscle and nerves of invertebrates, thereby amplifying the effects of glutamate on the invertebrate-specific gated chloride channel .
Biochemical Pathways
The biochemical pathways affected by Ivermectin B1a aglycone involve avermectin biosynthesis, which can be viewed in four stages :
Pharmacokinetics
The pharmacokinetics of Ivermectin B1a aglycone involves its absorption, distribution, metabolism, and excretion (ADME). Ivermectin B1a aglycone is metabolized more rapidly by human CYP3A4 than CYP3A5 . The metabolites M1–M8 are predominantly formed by CYP3A4, whereas metabolite M9 (hydroxy-H2B1a) is mainly produced by CYP3A5 . The half-lives of M1 (54.2±4.7 h) and M4 (57.5±13.2 h) are considerably longer than that of the parent compound ivermectin (38.9±20.8 h) .
Result of Action
The result of the action of Ivermectin B1a aglycone is the paralysis and death of the parasite . It is a potent inhibitor of nematode larval development . It is devoid of paralytic activity . The aglycone is used as a sensitive probe for the detection of some types of ivermectin resistance .
Action Environment
The action of Ivermectin B1a aglycone is influenced by environmental factors. Avermectins, including Ivermectin B1a aglycone, occur naturally as a fermentation product of Streptomyces avermitilis, an actinomycetes, isolated from the soil . The environment, including the soil conditions and the presence of the specific microorganism, influences the production and action of Ivermectin B1a aglycone.
生化分析
Biochemical Properties
Ivermectin B1a aglycone interacts with various enzymes, proteins, and other biomolecules. It is known to be highly lipophilic, which allows it to accumulate in fat tissues . This property contributes to its long-term existence in the body . The compound is also known to interact with human cytochrome P450 3A4/5 (CYP 3A4/5), which plays a crucial role in its metabolism .
Cellular Effects
Ivermectin B1a aglycone has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the viability of HeLa cells significantly . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ivermectin B1a aglycone involves binding interactions with biomolecules and changes in gene expression. It is known to interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .
Temporal Effects in Laboratory Settings
The effects of Ivermectin B1a aglycone change over time in laboratory settings. For example, it has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Ivermectin B1a aglycone vary with different dosages in animal models. For instance, the standard dosing range for monthly ivermectin for heartworm prevention is 0.0015 to 0.003 mg per pound of body weight . At high doses, the compound may have toxic or adverse effects .
Metabolic Pathways
Ivermectin B1a aglycone is involved in various metabolic pathways. It is metabolized more rapidly by human CYP3A4 than CYP3A5 . The compound also interacts with enzymes involved in the β-oxidation pathway, which increases the supply of acyl-CoA precursors for AVE production .
Transport and Distribution
Ivermectin B1a aglycone is transported and distributed within cells and tissues. Due to its lipophilic nature, it accumulates in fat tissues . This property allows it to be widely distributed throughout the body .
Subcellular Localization
The subcellular localization of Ivermectin B1a aglycone and its effects on activity or function are yet to be fully understood. Given its lipophilic nature and its ability to interact with various biomolecules, it is likely that the compound may be localized in various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ivermectin B1a aglycone involves the hydrolysis of ivermectin to remove the disaccharide unit. This process typically employs acidic or enzymatic hydrolysis under controlled conditions to ensure the selective removal of the sugar moiety without degrading the macrocyclic lactone structure.
Industrial Production Methods
Industrial production of ivermectin B1a aglycone follows similar principles but on a larger scale. The process begins with the fermentation of Streptomyces avermitilis to produce ivermectin, which is then subjected to hydrolysis. The resulting aglycone is purified using chromatographic techniques to achieve the desired purity and concentration .
化学反应分析
Types of Reactions
Ivermectin B1a aglycone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
相似化合物的比较
Similar Compounds
Ivermectin B1a aglycone is part of the avermectin family, which includes several related compounds such as:
Ivermectin: The parent compound, widely used as an antiparasitic agent.
Eprinomectin: A derivative with enhanced efficacy and safety profiles.
Doramectin: Another derivative with broad-spectrum antiparasitic activity.
Uniqueness
What sets ivermectin B1a aglycone apart from these similar compounds is its lack of the disaccharide unit, which alters its biological activity and pharmacokinetic properties. This unique structure makes it a valuable tool for studying ivermectin resistance and developing new antiparasitic agents.
属性
CAS 编号 |
123997-59-1 |
|---|---|
分子式 |
C34H50O8 |
分子量 |
586.8 g/mol |
IUPAC 名称 |
(10Z,14Z)-6'-butan-2-yl-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8-,21-11-,24-10? |
InChI 键 |
XOCXXEYUGYTCNG-LLJYSSEZSA-N |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
手性 SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)/C)C |
规范 SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
外观 |
White solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


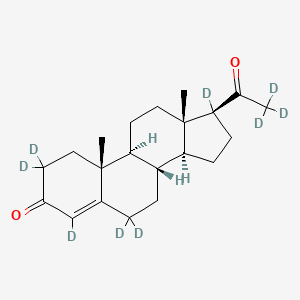
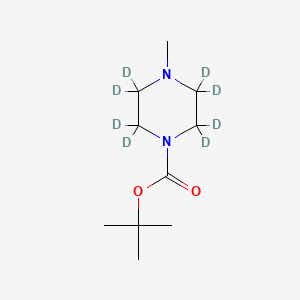
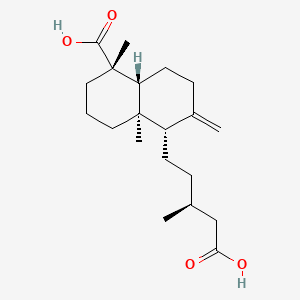
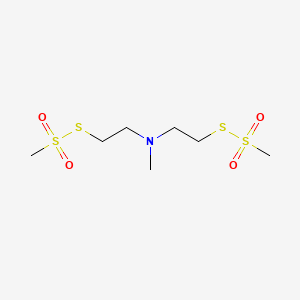
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

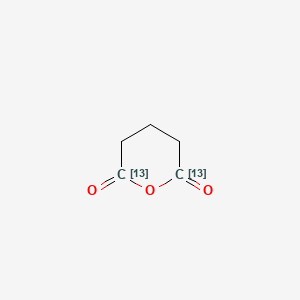
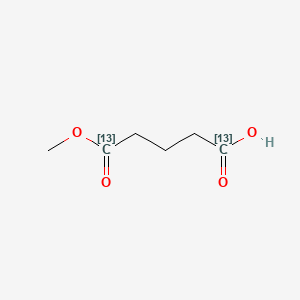
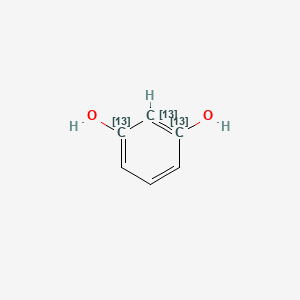
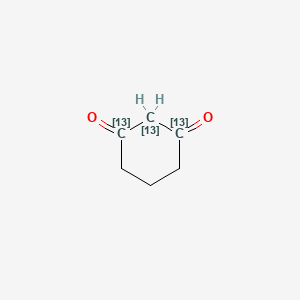
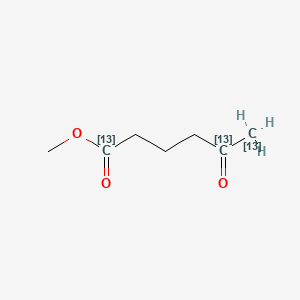

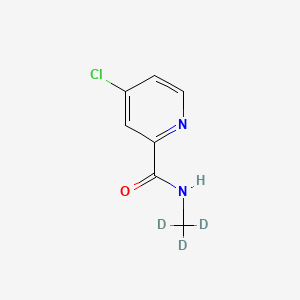
![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
